5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid is a chemical compound with the CAS Number: 1782916-28-2 . Its molecular weight is 168.15 . The IUPAC name for this compound is 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid is 1S/C7H8N2O3/c10-7(11)5-6-8-1-2-9(6)3-4-12-5/h1-2,5H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Antioxidant Capacity and Reaction Pathways Research on the ABTS/PP decolorization assay, utilized to assess antioxidant capacity, highlights a method that could be relevant for studying compounds like 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid. This method helps elucidate the reaction pathways of antioxidants, including the formation of coupling adducts and oxidative degradation products. Such insights are vital for understanding how specific compounds can contribute to antioxidant capacity, potentially including the imidazo[2,1-c][1,4]oxazine derivatives (Ilyasov et al., 2020).
Antitumor Activity of Imidazole Derivatives Imidazole derivatives, closely related to the structure of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid, have been reviewed for their antitumor activities. These studies present data on compounds that have progressed through preclinical testing, shedding light on the potential of such structures in developing new antitumor drugs and understanding the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Analytical Methods for Determining Antioxidant Activity The variety of assays used to determine antioxidant activity, including the ABTS test, can be applied to study the antioxidant potential of compounds like 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid. These methods, based on different reaction mechanisms, offer a comprehensive approach to assessing the antioxidant capacity of complex samples, which could include derivatives of the imidazo[2,1-c][1,4]oxazine compound (Munteanu & Apetrei, 2021).
Antimicrobial Activities of Imidazole Imidazole compounds, which share a core structure with 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid, have been extensively reviewed for their antimicrobial properties. This review highlights the significance of synthesizing new imidazole derivatives to combat microbial resistance, potentially including innovative derivatives of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid for antimicrobial applications (2022).
Biological Activities of 5-Oxo-Imidazolone Derivatives Research into 5-oxo-imidazolone derivatives, which could be structurally related to 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid, underscores the significant biological activities of these compounds. This includes a range of pharmacological potencies, suggesting a privileged role for such structures in drug discovery and the potential for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid derivatives in this realm (Yellasubbaiah et al., 2021).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-6-8-1-2-9(6)3-4-12-5/h1-2,5H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADUDMOWBXJWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=NC=CN21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid | |
CAS RN |
1782916-28-2 |
Source
|
Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.